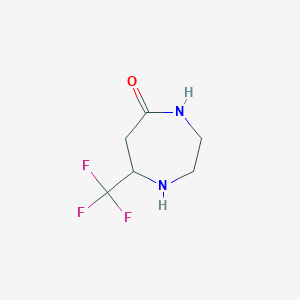

7-(Trifluoromethyl)-1,4-diazepan-5-one

Description

Properties

IUPAC Name |

7-(trifluoromethyl)-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)4-3-5(12)11-2-1-10-4/h4,10H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMCGMZBBZFDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a trifluoromethyl ketone. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Types of Reactions:

Oxidation: 7-(Trifluoromethyl)-1,4-diazepan-5-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

7-(Trifluoromethyl)-1,4-diazepan-5-one is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in targeting conditions related to the central nervous system, including:

- Antidepressant Activity : Research indicates that derivatives may interact with serotonin receptors, potentially modulating mood disorders such as depression and anxiety.

- Anticancer Properties : Several studies have demonstrated that compounds derived from 7-(trifluoromethyl)-1,4-diazepan-5-one can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells.

Organic Synthesis

The compound serves as a critical building block in organic synthesis. Its structure allows for various modifications, enabling the creation of complex molecules used in:

- Synthesis of Agrochemicals : The compound's derivatives are being explored for their potential use in developing new agrochemical agents.

- Pharmaceutical Development : As a precursor, it facilitates the synthesis of more complex therapeutic agents.

Anticancer Study

A notable study evaluated the effects of 7-(trifluoromethyl)-1,4-diazepan-5-one derivatives on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as a lead compound for new anticancer therapies.

Neuropharmacological Assessment

In vivo tests using forced swim tests (FST) demonstrated that certain derivatives exhibited antidepressant-like effects comparable to established treatments. This suggests that 7-(trifluoromethyl)-1,4-diazepan-5-one could be further investigated for its therapeutic potential in mood disorders.

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)-1,4-diazepan-5-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Trifluoromethyl Group: The -CF₃ group in 7-(trifluoromethyl)-1,4-diazepan-5-one improves metabolic resistance and membrane permeability compared to non-fluorinated analogs (e.g., 4-benzyl-1,4-diazepan-5-one) .

- Phenyl Groups : Derivatives with aryl substituents (e.g., 2,7-diphenyl in ) exhibit enhanced binding to GPCRs due to π-π interactions with hydrophobic receptor pockets .

- Fused Benzene Rings : Benzodiazepin-2-one derivatives (e.g., ) show greater conformational rigidity, favoring selective binding to GABA receptors .

Crystallographic and Hydrogen-Bonding Patterns

- Dimer Formation : Compounds like 2,7-diphenyl-1,4-diazepan-5-one form dimers via N-H···O hydrogen bonds, stabilizing crystal lattices and influencing solubility .

- C-H···O Interactions : Additional weak interactions (e.g., in nitroso-substituted analogs) contribute to supramolecular assembly and crystal packing .

Biological Activity

7-(Trifluoromethyl)-1,4-diazepan-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies, supported by empirical data and findings from various research sources.

The compound features a diazepane ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of 1,4-diazepanes exhibit a range of biological activities, including antimicrobial, anticancer, and antitrypanosomal effects. The trifluoromethyl substitution is particularly noted for its role in enhancing the pharmacological profile of these compounds.

Antitrypanosomal Activity

A study focusing on the antitrypanosomal properties of related compounds demonstrated that modifications to the diazepane structure can significantly influence potency against Trypanosoma brucei. In this context, analogs of 7-(trifluoromethyl)-1,4-diazepan-5-one were synthesized and evaluated for their activity.

Table 1: Potency of Diazepane Derivatives Against T. brucei

| Compound | pEC50 Value | Comments |

|---|---|---|

| NEU-1106 | >6 | Initial hit from HTS |

| 4aa | 8.0 | Improved potency and ADME profile |

| 5d | 8.0 | High potency but high clearance |

| 5e | <6 | Less effective than predecessors |

The study revealed that increasing the carbon chain length generally enhanced potency but also raised clearance rates in liver microsomes. Notably, the presence of the trifluoromethyl group did not consistently improve metabolic properties as initially hypothesized .

The mechanism by which 7-(trifluoromethyl)-1,4-diazepan-5-one exhibits its biological effects is linked to its interaction with specific enzymes and receptors. For instance, compounds with similar structures have been shown to inhibit critical kinases involved in cellular proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of diazepane derivatives in various biological contexts:

- Anticancer Activity : Research has shown that certain derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For example, a compound structurally related to 7-(trifluoromethyl)-1,4-diazepan-5-one demonstrated IC50 values in the low micromolar range against HeLa cells .

- Antimicrobial Action : Another study explored the antimicrobial properties of related compounds against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their therapeutic potential .

- Neuropharmacological Effects : The impact of these compounds on neurotransmitter systems has also been examined, with some derivatives showing partial agonist activity at dopamine receptors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl group at position 5 and the nitrogen atoms in the diazepanone ring enable nucleophilic substitution.

Oxidation Reactions

The diazepanone ring undergoes oxidation at the ketone and nitrogen centers.

Ring-Opening and Rearrangement

The seven-membered ring is susceptible to acid- or base-catalyzed ring-opening.

Acidic Hydrolysis

-

Conditions : HCl (6M), 100°C

-

Products : Linear diamino-ketone intermediates, which can cyclize into smaller heterocycles (e.g., piperidinones).

Base-Mediated Rearrangement

-

Conditions : NaOH (2M), ethanol, 60°C

-

Products : Trifluoromethyl-containing pyridine derivatives via retro-aldol pathways .

Coupling Reactions

The trifluoromethyl group enhances electrophilicity, enabling cross-coupling.

| Reaction | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Aryl-substituted diazepanones | 50–65% |

| Reductive Amination | NaBH₃CN, aldehyde | Secondary/tertiary amine derivatives | 70–85% |

Functionalization at the Trifluoromethyl Group

While the CF₃ group is typically inert, radical-mediated reactions enable modification:

-

Photochemical Fluorination : UV light with F₂ gas replaces CF₃ with perfluoroalkyl chains .

-

Grignard Addition : Organomagnesium reagents attack adjacent carbonyl, forming tertiary alcohols (limited by CF₃ steric effects).

Cycloaddition Reactions

The diazepanone ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Products |

|---|---|---|

| Nitrile Oxides | Heat, toluene | Isoxazoline-fused diazepanones |

| Azides | Cu(I) catalysis | Triazole-linked bicyclic compounds |

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Functional Group Confirmation | Reference |

|---|---|---|---|

| ¹⁹F NMR | δ -60 ppm (s) | -CF₃ | |

| ¹H NMR | δ 4.2 ppm (m) | Diazepanone ring protons | |

| IR | 1680 cm⁻¹ | C=O stretch |

Q. Table 2. Factorial Design Parameters for Synthesis Optimization

| Factor | Low Level (-1) | High Level (+1) | Optimal Value |

|---|---|---|---|

| Temperature | 25°C | 50°C | 35°C |

| Catalyst Loading | 2 mol% | 10 mol% | 5 mol% |

| Solvent Polarity | THF | MeOH | THF:H₂O (9:1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.